3-(pyridine-2-carbonyl)-1-benzofuran-5-ol is an organic compound characterized by a benzofuran framework substituted with a hydroxy group and a pyridinyl group linked to a methanone moiety. This compound has garnered attention in both synthetic chemistry and biological research due to its potential applications in drug development and materials science. It is recognized for its structural complexity, which allows it to serve as a versatile building block for synthesizing more intricate molecular architectures.
This compound can be synthesized through various chemical methods, as detailed in the synthesis analysis section. It is also available from chemical suppliers for research purposes.
3-(pyridine-2-carbonyl)-1-benzofuran-5-ol falls under the category of heterocyclic compounds, specifically those containing both benzofuran and pyridine motifs. Its classification is significant in medicinal chemistry, where such compounds are often investigated for their pharmacological properties.
The synthesis of 3-(pyridine-2-carbonyl)-1-benzofuran-5-ol typically involves several key steps:
The synthetic routes may vary based on desired yields and purity levels. Reaction conditions such as temperature, solvent choice, and catalyst type are crucial for optimizing these processes.
The molecular structure of 3-(pyridine-2-carbonyl)-1-benzofuran-5-ol can be represented as follows:
3-(pyridine-2-carbonyl)-1-benzofuran-5-ol can participate in various chemical reactions, including:
Common reagents and conditions include:
At the molecular level, 3-(pyridine-2-carbonyl)-1-benzofuran-5-ol exhibits its biological effects through interactions with specific biomolecules. It is believed to function as an enzyme inhibitor or activator, potentially influencing metabolic pathways. For instance, its interaction with hydroxyl radicals suggests it may act as a radical scavenger, mitigating oxidative damage.
Experimental studies indicate that dosage variations affect its biological activity; lower doses might provide protective effects against oxidative stress, while higher doses could lead to toxicity.
3-(pyridine-2-carbonyl)-1-benzofuran-5-ol is typically characterized by:
Key chemical properties include:
Relevant analyses include thermal stability assessments and solubility tests in various solvents.
3-(pyridine-2-carbonyl)-1-benzofuran-5-ol has several notable applications:
Heterocyclic hybrids represent a frontier in rational drug design, combining pharmacophores from distinct heterocyclic systems to exploit synergistic bioactivities. Benzofuran and pyridine rings rank among the most privileged scaffolds in medicinal chemistry due to their prevalence in bioactive molecules and natural products. Benzofuran contributes ~12% of FDA-approved drugs containing fused heterocycles, while pyridine appears in >100 clinical agents across therapeutic areas [4] . The molecular hybridization strategy covalently integrates these moieties into single chemical entities, creating novel architectures with enhanced target affinity, selectivity, and drug-likeness. 3-(Pyridine-2-carbonyl)-1-benzofuran-5-ol (CAS: 953423-73-9) exemplifies this approach, featuring a para-hydroxybenzofuran core linked to pyridine via a ketone bridge [3] [6]. This review examines the pharmacological significance, structural features, and evolutionary trajectory of this hybrid scaffold.
Benzofuran-pyridine hybrids demonstrate expansive therapeutic potential across disease models, attributable to their dual targeting capabilities and structural versatility:
Table 1: Bioactive Benzofuran-Pyridine Hybrids
Compound | Biological Activity | Potency | Source |
---|---|---|---|
3-(Pyridine-2-carbonyl)-1-benzofuran-5-ol | N-Myristoyltransferase inhibition | IC₅₀: 0.0075 μM (fungal) | [3][5] |
Pyridyl-benzofuran isonicotinohydrazide | Gram-negative bactericidal | MIC: 2.18–3.08 μM/mL | |
Tetrahydrobenzofuro[2,3-c]pyridines | PAK4 kinase inhibition (anticancer) | IC₅₀: 0.23–0.94 μmol/L | [8] |
Benzofuran-pyridinyl methanones | Acetylcholinesterase inhibition (anti-AD) | IC₅₀: 0.38 μM | [10] |
Oncology Targets: Hybrids bearing tetrahydrobenzofuro[2,3-c]pyridine cores (e.g., compound 13) inhibit p21-activated kinase 4 (PAK4) at IC₅₀ = 0.38 μM in pancreatic cancer (MIA PaCa-2). X-ray crystallography confirms allosteric binding distal to the ATP pocket, disrupting kinase activation loops [8].
Neurotherapeutics: Benzofuran-2-yl-3-(substituted phenylamino)prop-2-en-1-one derivatives demonstrate acetylcholinesterase (AChE) inhibition (IC₅₀ ≤ 0.38 μM), surpassing donepezil in antioxidant activity. The scaffold docks simultaneously into AChE’s catalytic anionic site (CAS) and peripheral anionic site (PAS), blocking Aβ aggregation [10].
Antiviral Potential: Though less explored, pyridine-fused benzofurans show inhibitory activity against viral polymerases, attributed to the pyridine N atom’s metal-coordinating capacity .
The molecular architecture of 3-(pyridine-2-carbonyl)-1-benzofuran-5-ol confers unique physicochemical and target-binding properties:
Planarity and Conjugation: The benzofuran–ketone–pyridine system adopts a near-coplanar conformation (dihedral angle <15°), facilitating DNA intercalation or kinase groove binding. Planarity is enhanced by intramolecular H-bonding between the C5-hydroxy and carbonyl oxygen (distance: 2.65–2.80 Å), as confirmed by DFT calculations [6] [8]. This conjugation extends π-delocalization, lowering HOMO-LUMO gaps to ~3.8 eV, which augments charge transfer in biological environments [6].
Electron-Donor-Acceptor Topology: The electron-rich benzofuran (HOMO: −6.3 eV) and electron-deficient pyridine (LUMO: −1.9 eV) create a "push–pull" system. Substituents modulate this polarity:
Pyridine N-oxidation enhances H-bond acceptance, improving solubility (logP reduction by 0.8–1.2 units) and kinase affinity
Metal Coordination Sites: Three potential metal-chelating sites exist:
Table 2 details key bond parameters from crystallographic studies of analogues:
Table 2: Structural Parameters of Benzofuran-Pyridine Hybrid Analogues
Parameter | Value | Biological Implication |
---|---|---|
C3–C(O) bond length | 1.48–1.52 Å | Conjugation with benzofuran π-system |
C(O)–C(pyridyl) bond length | 1.53–1.56 Å | Partial double-bond character (resonance) |
O–H⋯O=C H-bond distance | 2.65–2.80 Å | Stabilizes bioactive conformation |
Pyridine N–H-bond distance | 3.10–3.30 Å (with Ser203) | AChE CAS binding |
Planarity (benzofuran-pyridine) | Dihedral angle 10–15° | DNA intercalation capability |
The development of benzofuran-pyridine hybrids reflects three evolutionary phases:
Phase 1: Early Analogues via Classical Synthesis (Pre-2000)Initial routes relied on copper-mediated O-arylation or Friedländer condensations, yielding simple pyridylbenzofurans. Bioactivity was serendipitous—e.g., antifungal RO-09-4609 (discovered 1988) inspired rational N-myristoyltransferase inhibitors [5]. Low yields (30–45%) and limited substituent tolerance hampered development [4].
Phase 2: Transition-Metal Catalysis Era (2000–2020)Pd/Cu-catalyzed couplings revolutionized access to complex hybrids:
Pd(OAc)₂/bpy-mediated reactions afforded benzoylbenzofurans (58–94% yield) from 2-(2-formylphenoxy)acetonitriles [4]
Phase 3: Modern Sustainable Strategies (2020–Present)Recent advances emphasize atom economy and green chemistry:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1